molecular formula C6H11Cl2N3 B1435821 (6-Methylpyrimidin-4-yl)methanamine dihydrochloride CAS No. 2097937-42-1

(6-Methylpyrimidin-4-yl)methanamine dihydrochloride

Cat. No. B1435821
M. Wt: 196.07 g/mol
InChI Key: BHFNWAOBAAAKGZ-UHFFFAOYSA-N
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Description

“(6-Methylpyrimidin-4-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 2097937-42-1 . It has a molecular weight of 196.08 . The IUPAC name for this compound is (6-methylpyrimidin-4-yl)methanamine dihydrochloride . The InChI code for this compound is 1S/C6H9N3.2ClH/c1-5-2-6(3-7)9-4-8-5;;/h2,4H,3,7H2,1H3;2*1H .


Molecular Structure Analysis

The InChI code for “(6-Methylpyrimidin-4-yl)methanamine dihydrochloride” is 1S/C6H9N3.2ClH/c1-5-2-6(3-7)9-4-8-5;;/h2,4H,3,7H2,1H3;2*1H . This indicates that the compound has a pyrimidine ring with a methyl group attached to the 6th carbon and a methanamine group attached to the 4th carbon. The compound is a dihydrochloride, meaning it has two associated chloride ions .

Scientific Research Applications

  • Synthesis and Process Research : This compound serves as an important intermediate in the synthesis of other chemicals. For instance, 4,6-Dichloro-2-methylpyrimidine, a derivative of (6-Methylpyrimidin-4-yl)methanamine dihydrochloride, is utilized in the synthesis of the anticancer drug dasatinib (Guo Lei-ming, 2012).

  • Bone Formation and Cellular Messaging Systems : Derivatives of (6-Methylpyrimidin-4-yl)methanamine dihydrochloride have been explored for their potential in treating bone disorders. They target the Wnt beta-catenin cellular messaging system, influencing bone formation rates (Pelletier et al., 2009).

  • Polymerization Catalysts : Certain derivatives act as catalysts in the ring-opening polymerization of rac-lactide, showing a preference for heterotactic polylactide (PLA), a biodegradable and biocompatible polymer used in various applications (Kwon, Nayab, & Jeong, 2015).

  • Crystal and Molecular Structures : The compound has been studied for its crystal and molecular structures, which are important for understanding its chemical properties and potential applications in pharmaceuticals (Richter et al., 2023).

  • Catalysis in Oxidation Reactions : Some derivatives have been utilized in catalyzing selective hydroxylation of alkanes, demonstrating their potential in industrial chemical processes (Sankaralingam & Palaniandavar, 2014).

  • Antibacterial Activity : Certain derivatives have shown significant antibacterial activity, indicating potential use in developing new antimicrobial agents (Mohammad, Ahmed, & Mahmoud, 2017).

  • Balancing Hydrogen-Bond Donors and Acceptors : Derivatives are used in synthesizing bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents, important in the study of molecular interactions and bonding (Aakeröy, Schultheiss, Desper, & Moore, 2007).

Safety And Hazards

The safety information available for “(6-Methylpyrimidin-4-yl)methanamine dihydrochloride” indicates that it is potentially dangerous. The compound has been assigned the GHS05 pictogram, which represents a corrosive substance . The hazard statements associated with this compound include H314, which indicates that it causes severe skin burns and eye damage . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .

properties

IUPAC Name

(6-methylpyrimidin-4-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.2ClH/c1-5-2-6(3-7)9-4-8-5;;/h2,4H,3,7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHFNWAOBAAAKGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Methylpyrimidin-4-yl)methanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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